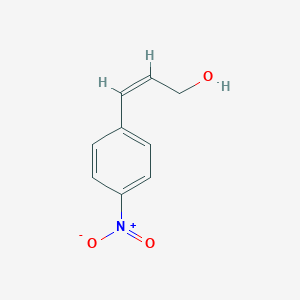

4-Nitrocinnamyl alcohol

Description

Properties

IUPAC Name |

(E)-3-(4-nitrophenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6,11H,7H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXXEDSIJZHDBN-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-63-8 | |

| Record name | 2-Propen-1-ol, 3-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-ol, 3-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-3-(4-Nitrophenyl)prop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Nitrocinnamyl Alcohol from 4-Nitrocinnamaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrocinnamyl alcohol from 4-nitrocinnamaldehyde, a key reaction in the production of various pharmaceutical intermediates and fine chemicals. The focus of this document is on the selective reduction of the aldehyde functionality in the presence of other reducible groups, namely a nitro group and a carbon-carbon double bond. This guide details a robust and widely used method employing sodium borohydride (NaBH₄), known for its chemoselectivity. An alternative "green" chemistry approach using catalytic transfer hydrogenation is also discussed.

Core Synthesis Method: Selective Reduction with Sodium Borohydride

The reduction of 4-nitrocinnamaldehyde to this compound is most commonly and efficiently achieved through the use of sodium borohydride (NaBH₄). This reagent is a mild and selective reducing agent that preferentially attacks the carbonyl group of aldehydes and ketones over other functional groups like nitro groups and alkenes under standard conditions. The reaction proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde.

Reaction Mechanism

The reaction mechanism involves the transfer of a hydride ion from the borohydride to the carbonyl carbon of 4-nitrocinnamaldehyde, forming a tetraalkoxyborate intermediate. This intermediate is then hydrolyzed during the workup step (typically with water or a dilute acid) to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound and analogous reactions. The data has been compiled from various sources to provide a comparative overview for experimental design and expectation management.

| Parameter | Sodium Borohydride Reduction | Catalytic Transfer Hydrogenation | Reference |

| Substrate | 4-Nitrocinnamaldehyde (or analogous) | Cinnamaldehyde | |

| Reducing Agent/Hydrogen Source | Sodium Borohydride (NaBH₄) | Formic Acid (HCOOH) | |

| Solvent | Ethanol/Methanol | Tetrahydrofuran (THF) | |

| Catalyst | - | CoRe/TiO₂ | |

| Reaction Temperature | 0 - 25 °C | 140 °C | |

| Reaction Time | 30 - 60 minutes | 4 hours | |

| Typical Yield | ~90-95% (for analogous reductions) | 89% (for cinnamyl alcohol) | |

| Product Melting Point | 127-128 °C | 127-128 °C | |

| Product Purity | >98% (achievable with recrystallization) | High, dependent on purification |

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction

This protocol is a standard laboratory procedure adapted from methodologies for the reduction of cinnamaldehyde and 4-nitrobenzaldehyde.

Materials and Reagents:

-

4-Nitrocinnamaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or 95% Ethanol)

-

Deionized water

-

Hydrochloric acid (1 M, for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.77 g (10 mmol) of 4-nitrocinnamaldehyde in 40 mL of methanol. Place the flask in an ice-water bath and stir the solution until the starting material is completely dissolved.

-

Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add 0.42 g (11 mmol) of sodium borohydride to the solution in small portions over a period of 15 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure the reaction is performed in a well-ventilated fume hood.

-

Reaction Monitoring: After the complete addition of NaBH₄, allow the reaction mixture to stir in the ice bath for an additional 30-45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of 20 mL of 1 M hydrochloric acid to decompose the excess sodium borohydride and the borate esters. Continue stirring for 10 minutes.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous layer to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with 30 mL of deionized water, followed by 30 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization from an ethanol/water mixture to afford a pale yellow solid.

Characterization:

-

Melting Point: 127-128 °C

-

Infrared (IR) Spectroscopy: Appearance of a broad O-H stretching band around 3300-3500 cm⁻¹ and disappearance of the aldehyde C=O stretching band at approximately 1680 cm⁻¹.

-

¹H NMR Spectroscopy: Appearance of a characteristic signal for the CH₂OH protons and a shift in the signals of the vinylic protons compared to the starting material.

Protocol 2: Catalytic Transfer Hydrogenation (Alternative Method)

This protocol outlines an alternative "green" approach using formic acid as a hydrogen donor in the presence of a heterogeneous catalyst. This method avoids the use of metal hydrides. The following is a general procedure based on the selective hydrogenation of cinnamaldehyde.

Materials and Reagents:

-

4-Nitrocinnamaldehyde

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Heterogeneous catalyst (e.g., CoRe/TiO₂)

-

Tetrahydrofuran (THF)

-

High-pressure reactor

Procedure:

-

Reactor Setup: In a high-pressure reactor, add the catalyst (e.g., 80 mg of Co₁Re₁/TiO₂).

-

Addition of Reagents: Add 1.77 g (10 mmol) of 4-nitrocinnamaldehyde, 0.76 mL (20 mmol) of formic acid, 2.79 mL (20 mmol) of triethylamine, and 20 mL of THF.

-

Reaction Conditions: Seal the reactor, purge with an inert gas (e.g., nitrogen or argon), and then heat to the desired temperature (e.g., 140 °C) with stirring for the specified time (e.g., 4 hours).

-

Workup and Purification: After cooling the reactor to room temperature, filter the catalyst. The filtrate can be concentrated and the product purified by column chromatography on silica gel.

Visualizations

Chemical Reaction Pathway

Caption: Chemical transformation of 4-nitrocinnamaldehyde to this compound.

Experimental Workflow for Sodium Borohydride Reduction

Caption: Step-by-step workflow for the synthesis of this compound.

Solubility of 4-Nitrocinnamyl Alcohol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Nitrocinnamyl alcohol in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing established experimental protocols for determining solubility, alongside qualitative information and comparative data for structurally similar compounds.

Introduction to this compound

This compound is a nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. Its physicochemical properties, particularly its solubility in various organic solvents, are critical for its effective use in reaction chemistry, purification, formulation, and analytical method development. Understanding its solubility profile allows for the selection of appropriate solvent systems to ensure optimal performance in these applications.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. However, qualitative assessments indicate its solubility in several common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

Source: ChemicalBook. Note: "Soluble" is a qualitative term and does not provide information on the extent of solubility.

For reference and comparative purposes, the following table presents quantitative solubility data for the structurally related compound, trans-cinnamyl alcohol. It is crucial to note that this data is for a different, albeit structurally similar, compound and should be used with caution as a preliminary estimate for the solubility of this compound.

Table 2: Solubility of trans-Cinnamyl Alcohol in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Molar Fraction (x10³) |

| Methanol | 278.15 | 321.45 |

| 283.15 | 398.76 | |

| 288.15 | 486.23 | |

| 293.15 | 589.67 | |

| 298.15 | 710.21 | |

| Ethanol | 278.15 | 256.78 |

| 283.15 | 318.98 | |

| 288.15 | 392.11 | |

| 293.15 | 478.98 | |

| 298.15 | 582.34 | |

| Acetone | 278.15 | 456.78 |

| 283.15 | 534.21 | |

| 288.15 | 621.45 | |

| 293.15 | 718.98 | |

| 298.15 | 825.67 | |

| Ethyl Acetate | 278.15 | 289.45 |

| 283.15 | 356.78 | |

| 288.15 | 435.67 | |

| 293.15 | 528.98 | |

| 298.15 | 634.56 |

Source: Adapted from studies on the solid-liquid phase equilibrium of trans-cinnamyl alcohol.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, established experimental methodologies can be employed. The following sections detail the protocols for the most common and accepted methods.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, airtight flask or vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that the solution reaches equilibrium. A thermostatically controlled shaker or incubator is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid residue. This can be achieved by centrifugation followed by careful decantation, or by filtration through a suitable membrane filter that does not interact with the solvent or solute.

-

Analysis: Determine the concentration of this compound in the clear, saturated solution using a suitable analytical technique.

Analytical Techniques for Concentration Measurement

Gravimetric analysis is a straightforward and accurate method for quantifying the amount of a non-volatile solute in a saturated solution.

Methodology:

-

Sample Collection: Accurately weigh a specific volume of the filtered saturated solution into a pre-weighed, dry container (e.g., an evaporating dish).

-

Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be done on a hot plate in a fume hood or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

-

Drying to Constant Weight: Place the container with the solid residue in an oven (e.g., at 60-80°C) until a constant weight is achieved. This is confirmed by repeated cycles of cooling in a desiccator and weighing until the mass no longer changes.

-

Calculation: The solubility is calculated from the mass of the solid residue and the initial volume of the saturated solution.

For compounds with a chromophore, such as this compound, UV-Vis spectrophotometry provides a sensitive and rapid method for concentration determination.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

-

Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

Sample Analysis: Dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample at λmax and determine its concentration from the calibration curve.

-

Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for determining the solubility of this compound.

Figure 1: General workflow for the shake-flask method of solubility determination.

Figure 2: Detailed workflow for gravimetric analysis of solubility.

A Technical Guide to the Spectroscopic Data of 4-Nitrocinnamyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrocinnamyl alcohol, a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below. This information is crucial for the identification and characterization of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~8.20 | d | ~8.8 | 2H | Ar-H (ortho to NO₂) |

| ~7.55 | d | ~8.8 | 2H | Ar-H (meta to NO₂) |

| ~6.70 | d | ~16.0 | 1H | Ar-CH= |

| ~6.45 | dt | ~16.0, ~5.6 | 1H | =CH-CH₂OH |

| ~4.35 | d | ~5.6 | 2H | -CH₂OH |

| ~1.70 | t (broad) | ~5.6 | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| ~147.0 | Ar-C-NO₂ |

| ~142.5 | Ar-C-CH= |

| ~134.0 | Ar-CH= |

| ~128.0 | Ar-CH (meta to NO₂) |

| ~124.5 | =CH-CH₂OH |

| ~124.0 | Ar-CH (ortho to NO₂) |

| ~63.0 | -CH₂OH |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3080 | Medium | C-H stretch (aromatic & vinyl) |

| ~2930 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1510 | Strong | N-O asymmetric stretch (nitro) |

| ~1340 | Strong | N-O symmetric stretch (nitro) |

| ~1010 | Medium | C-O stretch (primary alcohol) |

| ~970 | Strong | =C-H bend (trans alkene) |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 179 | Moderate | [M]⁺ (Molecular Ion) |

| 162 | Moderate | [M - OH]⁺ |

| 161 | High | [M - H₂O]⁺ |

| 133 | Moderate | [M - NO₂]⁺ |

| 115 | High | [C₉H₇]⁺ |

| 105 | Moderate | [C₇H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are collected.

-

¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A pulse angle of 30 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are used. Several hundred to several thousand scans are typically required to achieve a good signal-to-noise ratio.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound is finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained by dissolving the sample in a suitable solvent (e.g., chloroform) and placing a drop of the solution between two salt plates (NaCl or KBr), allowing the solvent to evaporate.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plates is recorded first and automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a suitable solvent (e.g., methanol or acetonitrile) into the ionization source.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.

-

Data Acquisition: In EI mode, the sample is bombarded with electrons with an energy of 70 eV. The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z). The mass spectrum is recorded over a mass range of, for example, 50 to 500 amu.

Experimental Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to 4-Nitrocinnamyl Alcohol: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrocinnamyl alcohol (CAS No. 1504-63-8), a key chemical intermediate in organic synthesis and drug discovery. The document details its commercial availability, typical purity levels, and physicochemical properties. Furthermore, it outlines standardized experimental protocols for its synthesis, purification, and analytical characterization, designed to meet the rigorous standards of research and development professionals.

Commercial Availability

This compound is readily available from several major chemical suppliers. It is typically offered in research-grade quantities, with options for bulk inquiries. The table below summarizes the offerings from prominent vendors.

| Supplier | Product Number | CAS Number | Available Quantities | Purity Specification |

| TCI America | N0690 | 1504-63-8 | 1g, 5g | >98.0% (GC) |

| Sigma-Aldrich | 362468 | 1504-63-8 | Discontinued (Previously 98%) | 98% |

| Oakwood Chemical | 373653 | 1504-63-8 | 250mg, 1g | Not specified |

| Fisher Scientific | Aggregated TCI | 1504-63-8 | 1g | ≥98.0% (GC)[1] |

Note: Availability and product details are subject to change. It is recommended to consult the supplier's website for the most current information.

Purity and Physicochemical Properties

Commercial grades of this compound are generally of high purity, suitable for most synthetic applications. The primary analytical method cited for purity assessment is Gas Chromatography (GC).

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | [2] |

| Molecular Weight | 179.17 g/mol | [2] |

| Appearance | White to Light yellow to Light orange powder to crystal | |

| Melting Point | 127-128 °C (lit.) | |

| Purity (Typical) | ≥98% | [1] |

| CAS Number | 1504-63-8 | [3] |

| MDL Number | MFCD00017045 | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on standard organic chemistry techniques and can be adapted based on laboratory instrumentation and specific research requirements.

A common synthetic route to this compound is the reduction of the carboxylic acid group of 4-Nitrocinnamic acid. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, they may also reduce the alkene double bond, leading to impurities.[4] A more selective reducing agent is therefore preferred.

Objective: To synthesize this compound by the selective reduction of 4-Nitrocinnamic acid.

Materials:

-

4-Nitrocinnamic acid (1 eq.)

-

Borane-tetrahydrofuran complex solution (BH₃·THF, 1 M in THF, 1.5 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath

Procedure:

-

Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Dissolution: Dissolve 4-Nitrocinnamic acid in anhydrous THF in the flask. Cool the solution to 0 °C in an ice bath.

-

Reduction: Add the borane-THF complex solution dropwise to the stirred solution of the acid over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 1 M HCl until gas evolution ceases.

-

Extraction: Add ethyl acetate to the mixture. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

The crude product obtained from synthesis will likely contain unreacted starting material, by-products, and residual solvent. Recrystallization is a highly effective method for purifying solid organic compounds.[5]

Objective: To purify crude this compound by recrystallization.

Materials:

-

Crude this compound

-

Ethanol/Water mixture (e.g., 9:1)

-

Erlenmeyer flask, hot plate, Büchner funnel, filter paper

Procedure:

-

Solvent Selection: In a test tube, determine the minimal amount of a suitable hot solvent system (e.g., ethanol/water) needed to dissolve a small sample of the crude product. The compound should be soluble in the hot solvent and sparingly soluble at room temperature.[5]

-

Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum volume of the hot solvent mixture required for complete dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]

-

Drying: Dry the purified crystals in a vacuum oven or by air drying to remove all traces of solvent.

Purity assessment is critical for ensuring the quality of the final compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.[7][8]

Protocol: Purity Analysis by HPLC-UV

Objective: To determine the purity of this compound using HPLC with UV detection.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

-

Purified this compound sample.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection Wavelength: 254 nm and 310 nm (for the nitro-aromatic chromophore).

-

Gradient Program:

-

0-5 min: 50% B

-

5-20 min: Ramp to 95% B

-

20-25 min: Hold at 95% B

-

25-26 min: Return to 50% B

-

26-30 min: Hold at 50% B for equilibration.

-

-

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Applications in Research and Drug Development

This compound serves as a versatile building block in medicinal chemistry and materials science. Its utility stems from three key reactive sites: the hydroxyl group, the alkene double bond, and the nitro group.

-

Synthetic Intermediate: The primary alcohol can be easily oxidized to the corresponding aldehyde (4-nitrocinnamaldehyde) or esterified to produce a library of derivatives.[9] These esters are often synthesized to explore potential pharmacological properties.

-

Derivatization for Biological Screening: The nitroaromatic scaffold is a common feature in biologically active molecules. Cinnamic acid and its derivatives, for instance, have been shown to possess antimicrobial and quorum sensing inhibitory activities.[10] The nitro group can also be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation, to generate diverse chemical entities for drug screening programs.

-

Precursor for Bioactive Molecules: Derivatives of similar benzyl alcohols have shown enhanced biological activity, including schistosomicidal, anticancer, and antimicrobial properties, compared to their parent compounds.[11] This suggests that this compound is a valuable starting material for the development of novel therapeutic agents.

References

- 1. Cinnamyl alcohols | Fisher Scientific [fishersci.com]

- 2. This compound [oakwoodchemical.com]

- 3. calpaclab.com [calpaclab.com]

- 4. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 5. physics.emu.edu.tr [physics.emu.edu.tr]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

CAS number 1504-63-8 properties and suppliers

An In-depth Technical Guide to CAS Number 1504-63-8 (4-Nitrocinnamyl alcohol)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety information for the compound with CAS number 1504-63-8, identified as this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Note on Chemical Identity: Initial searches included the term "1-(2-Fluorophenyl)piperazine," which is a distinct chemical entity with CAS number 1011-15-0. This guide will focus exclusively on the compound corresponding to CAS number 1504-63-8, which is this compound.

Core Properties and Data

This compound is an organic compound featuring a cinnamyl alcohol backbone substituted with a nitro group at the para position of the phenyl ring.[1] This structure imparts specific chemical reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1504-63-8 | [1][2][3] |

| Molecular Formula | C₉H₉NO₃ | [1][3] |

| Molecular Weight | 179.17 g/mol | [2][3] |

| Appearance | White to Light yellow to Light orange powder to crystal | [1] |

| Melting Point | 127-128 °C | [2] |

| Purity | >98.0% (GC) | |

| SMILES | O=N(=O)c1ccc(C=CCO)cc1 | [1] |

| InChI | InChI=1S/C9H9NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6,11H,7H2/b2-1+ | [2] |

| InChIKey | LGXXEDSIJZHDBN-OWOJBTEDSA-N | [2] |

Safety and Handling

This compound is classified as an irritant and requires careful handling. The following table summarizes its key safety information.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | GHS07 (Exclamation mark) | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively available in the provided search results, a general synthetic approach can be inferred. Cinnamyl alcohols are typically synthesized via the reduction of the corresponding cinnamaldehyde or cinnamic acid derivatives. A plausible synthetic route for this compound is the reduction of 4-nitrocinnamaldehyde.

A general workflow for such a synthesis is outlined below.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis and has potential applications in various fields.

Chemical Synthesis

The presence of both a hydroxyl group and a nitro group allows for a range of chemical transformations. The hydroxyl group can be oxidized or converted to other functional groups, while the nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals. For instance, this compound can undergo chlorination with tosyl chloride to yield 4-nitrocinnamyl chloride.[2]

Potential Therapeutic Applications

The logical relationship for its potential as a drug precursor is illustrated below.

Caption: The role of this compound as a starting material in drug discovery.

Suppliers

This compound is available from several chemical suppliers. A non-exhaustive list is provided below for informational purposes.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Nitrocinnamyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 4-Nitrocinnamyl alcohol (4-NCA). In the absence of direct crystallographic or extensive computational studies on this compound, this guide leverages structural data from the closely related compound, trans-4-nitrocinnamic acid, to provide a robust predictive model of its molecular geometry. The guide outlines the probable bond lengths, bond angles, and dihedral angles, offering insights into the molecule's three-dimensional arrangement. Furthermore, it details the standard experimental and computational protocols that would be employed for a definitive determination of 4-NCA's structure and conformational dynamics, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry. This document is intended to serve as a foundational resource for researchers engaged in studies involving this compound, particularly in the fields of medicinal chemistry, materials science, and drug development, where a thorough understanding of molecular structure is paramount.

Introduction

This compound (C₉H₉NO₃, Molar Mass: 179.17 g/mol ) is a nitro-substituted aromatic alcohol. Its structure, characterized by a 4-nitrophenyl group linked to an allylic alcohol moiety, suggests potential applications in various chemical syntheses and as a precursor for pharmacologically active molecules. The electronic properties of the nitro group and the conjugated system, coupled with the reactive hydroxyl group, make 4-NCA a molecule of significant interest. A detailed understanding of its molecular structure and conformational preferences is crucial for elucidating its reactivity, biological activity, and material properties.

This guide addresses the current gap in the scientific literature regarding the specific, experimentally determined three-dimensional structure of this compound. By utilizing available crystallographic data for trans-4-nitrocinnamic acid, we present a reliable, albeit inferred, structural model. This is supplemented with detailed, generalized methodologies for the experimental and computational determination of its precise molecular architecture and conformational landscape.

Predicted Molecular Structure and Geometry

The molecular structure of this compound is composed of a benzene ring substituted with a nitro group at the para position, connected to a propenol group. The double bond in the propenol chain is expected to adopt a trans (E) configuration, which is generally more stable than the cis (Z) isomer due to reduced steric hindrance.

Due to the lack of direct crystallographic data for this compound, the bond lengths and angles presented in this guide are based on the published crystal structure of trans-4-nitrocinnamic acid. The core atomic arrangement of the 4-nitrophenylpropenoyl moiety is expected to be highly similar in both molecules. The primary difference lies in the terminal functional group (alcohol vs. carboxylic acid), which is anticipated to have a minimal effect on the geometry of the shared structural backbone.

Disclaimer: The following tables provide predicted geometric parameters for this compound based on the crystal structure of trans-4-nitrocinnamic acid. These values should be considered as close approximations.

Predicted Bond Lengths

The bond lengths are indicative of a conjugated system, with partial double bond character in the C-C single bonds adjacent to the double bond and the aromatic ring.

| Atom 1 | Atom 2 | Predicted Bond Length (Å) |

| O(1) | N(1) | ~1.22 |

| O(2) | N(1) | ~1.22 |

| N(1) | C(4) | ~1.47 |

| C(1) | C(2) | ~1.39 |

| C(1) | C(6) | ~1.39 |

| C(1) | C(7) | ~1.47 |

| C(2) | C(3) | ~1.38 |

| C(3) | C(4) | ~1.38 |

| C(4) | C(5) | ~1.38 |

| C(5) | C(6) | ~1.38 |

| C(7) | C(8) | ~1.33 |

| C(8) | C(9) | ~1.45 |

| C(9) | O(3) | ~1.42 |

Table 1: Predicted bond lengths for this compound based on analogous crystallographic data.

Predicted Bond Angles

The bond angles around the sp² hybridized carbon atoms of the benzene ring and the vinyl group are expected to be close to 120°.

| Atom 1 | Atom 2 | Atom 3 | Predicted Bond Angle (°) |

| O(1) | N(1) | O(2) | ~123 |

| O(1) | N(1) | C(4) | ~118.5 |

| O(2) | N(1) | C(4) | ~118.5 |

| C(2) | C(1) | C(6) | ~118 |

| C(2) | C(1) | C(7) | ~121 |

| C(6) | C(1) | C(7) | ~121 |

| C(1) | C(2) | C(3) | ~121 |

| C(2) | C(3) | C(4) | ~120 |

| N(1) | C(4) | C(3) | ~119 |

| N(1) | C(4) | C(5) | ~119 |

| C(3) | C(4) | C(5) | ~119 |

| C(4) | C(5) | C(6) | ~120 |

| C(1) | C(6) | C(5) | ~121 |

| C(1) | C(7) | C(8) | ~127 |

| C(7) | C(8) | C(9) | ~122 |

| C(8) | C(9) | O(3) | ~110 |

Table 2: Predicted bond angles for this compound based on analogous crystallographic data.

Conformational Analysis

The conformation of this compound is primarily determined by the rotational freedom around the single bonds in the propenol side chain. The key dihedral angles that define the overall shape of the molecule are:

-

τ₁ (C6-C1-C7-C8): This torsion angle describes the orientation of the vinyl group relative to the phenyl ring. Due to the extended conjugation, a planar or near-planar conformation is expected to be energetically favorable.

-

τ₂ (C1-C7-C8-C9): The trans configuration of the double bond fixes this angle at approximately 180°.

-

τ₃ (C7-C8-C9-O3): Rotation around the C8-C9 single bond determines the orientation of the hydroxyl group.

The presence of potential intramolecular hydrogen bonding between the hydroxyl group and the π-system of the double bond or the aromatic ring could influence the preferred conformation. A comprehensive conformational analysis would require computational modeling to map the potential energy surface as a function of these rotatable bonds.

Methodologies for Structural and Conformational Determination

This section details the standard experimental and computational protocols that would be applied to definitively determine the molecular structure and conformation of this compound.

Experimental Protocols

X-ray crystallography provides the most precise information on the molecular structure in the solid state, including bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Protocol:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction would be grown. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A range of solvents (e.g., ethanol, ethyl acetate, acetone, or mixtures with non-solvents like hexane) would be screened to find optimal crystallization conditions.

-

Data Collection: A selected single crystal would be mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal would then be irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern would be recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data would be processed to determine the unit cell dimensions and space group. The structure would be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model would then be refined using full-matrix least-squares methods against the experimental data to yield the final, precise atomic coordinates, bond lengths, and bond angles.

NMR spectroscopy is a powerful technique for determining the connectivity and conformation of molecules in solution.

Protocol:

-

Sample Preparation: A solution of this compound (typically 5-10 mg) would be prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

1D NMR (¹H and ¹³C): Standard one-dimensional ¹H and ¹³C NMR spectra would be acquired. The chemical shifts, coupling constants (J-values), and integration of the signals in the ¹H spectrum provide information about the electronic environment and connectivity of the protons. The ¹³C spectrum reveals the number of unique carbon atoms and their chemical environments.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall carbon skeleton.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key for conformational analysis in solution. It detects protons that are close in space, even if they are not directly bonded. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of through-space proximities and the deduction of the preferred solution-state conformation.

Computational Chemistry

Computational methods, particularly quantum chemical calculations, are invaluable for predicting molecular structures, exploring conformational landscapes, and corroborating experimental data.

Protocol:

-

Conformational Search: An initial conformational search would be performed using a computationally less expensive method, such as molecular mechanics (e.g., with an MMFF94 force field), to identify a set of low-energy conformers.

-

Geometry Optimization and Frequency Calculations: The geometries of the low-energy conformers identified in the initial search would be optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p) or higher). Frequency calculations would be performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Relative Energy Calculation: The relative energies of the optimized conformers would be calculated to determine the most stable conformations and their populations at a given temperature based on the Boltzmann distribution.

-

Prediction of Spectroscopic Properties: NMR chemical shifts and coupling constants can be calculated for the optimized geometries and compared with experimental data to validate the predicted conformations.

Visualization of Workflows

The following diagrams illustrate the logical flow of the experimental and computational methods used to determine the molecular structure and conformation of a molecule like this compound.

Caption: Experimental workflow for determining the molecular structure of 4-NCA.

Caption: Computational workflow for conformational analysis of 4-NCA.

Conclusion

While a definitive, experimentally determined structure for this compound is not yet available in the public domain, this technical guide provides a robust, data-driven prediction of its molecular geometry and discusses its likely conformational properties. By leveraging crystallographic data from the closely related trans-4-nitrocinnamic acid, we have compiled tables of expected bond lengths and angles that can serve as a valuable starting point for molecular modeling and simulation studies.

Furthermore, the detailed experimental and computational protocols outlined herein provide a clear roadmap for researchers seeking to elucidate the precise three-dimensional structure and conformational dynamics of this compound. A thorough understanding of these structural features is a critical prerequisite for the rational design of new molecules based on the 4-NCA scaffold and for interpreting its chemical and biological behavior. This guide serves as a foundational resource to stimulate and support further research into this promising chemical entity.

An In-depth Technical Guide to the Safety and Handling of 4-Nitrocinnamyl Alcohol

This guide provides comprehensive safety and handling information for 4-Nitrocinnamyl alcohol, intended for researchers, scientists, and professionals in drug development. The following sections detail the physical and chemical properties, hazard identification, precautionary measures, and emergency procedures associated with this compound.

Chemical and Physical Properties

This compound is a solid crystalline compound.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1504-63-8 | [1][2] |

| Molecular Formula | C₉H₉NO₃ | [] |

| Molecular Weight | 179.17 g/mol | [2] |

| Appearance | Yellow, solid crystalline | [1] |

| Melting Point | 127-128 °C | [2] |

| Odor | No information available | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary health hazards are related to irritation of the skin, eyes, and respiratory system.[1]

| Hazard Classification | Category | GHS Code |

| Skin Corrosion/Irritation | Category 2 | H315 |

| Serious Eye Damage/Eye Irritation | Category 2 | H319 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335 |

Signal Word: Warning[2]

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Safe Handling and Storage Protocols

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Use only outdoors or in a well-ventilated area.[1]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1]

-

Do not get in eyes, on skin, or on clothing.[4]

-

Avoid ingestion and inhalation.[4]

-

Prevent the formation of dust.[4]

Storage:

The following diagram illustrates the general workflow for safely handling chemical reagents like this compound.

Exposure Control and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

Engineering Controls:

-

Use in a well-ventilated area. For laboratory use, maintain adequate ventilation.[1]

-

Ensure eyewash stations and safety showers are close to the workstation.[4]

Personal Protective Equipment (PPE):

| Protection Type | Specification | Reference |

| Eye/Face Protection | Goggles (European standard - EN 166) or other appropriate protective eyeglasses. | [1][4] |

| Hand Protection | Protective gloves. Inspect gloves before use and observe permeability and breakthrough time information from the supplier. | [1] |

| Skin and Body Protection | Long-sleeved clothing. | [1] |

| Respiratory Protection | Not required under normal use conditions with adequate ventilation. For large-scale use or emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary. | [1] |

First-Aid Measures

In case of exposure, immediate first aid is critical.

| Exposure Route | First-Aid Protocol | Reference |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Take off contaminated clothing and wash it before reuse. | [1] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [1] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [1] |

Note to Physician: Treat symptomatically.[1]

Fire-Fighting Measures

Suitable Extinguishing Media:

In case of a major fire and large quantities, evacuate the area and fight the fire remotely due to the risk of explosion.[1]

Specific Hazards:

-

Thermal decomposition can lead to the release of irritating gases and vapors.[1]

Protective Equipment for Firefighters:

-

As in any fire, wear a self-contained breathing apparatus with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4]

Accidental Release Measures

Personal Precautions:

-

Ensure adequate ventilation.[1]

-

Use personal protective equipment as required.[1]

-

Avoid dust formation.[1]

Environmental Precautions:

-

The substance should not be released into the environment.[1]

Methods for Containment and Cleanup:

-

Sweep up and shovel into suitable containers for disposal.[1]

-

Keep in suitable, closed containers for disposal.[1]

Toxicological Information

The primary toxicological effects of this compound are irritation to the skin, eyes, and respiratory system.[1] It is classified under STOT SE 3, indicating that it can cause respiratory irritation.[2]

Most important symptoms and effects: None reasonably foreseeable.[1]

Disposal Considerations

Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][6] Chemical waste generators must ensure complete and accurate classification of the waste.[4]

References

Thermal Stability and Decomposition of 4-Nitrocinnamyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Nitrocinnamyl alcohol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from analogous compounds, including 4-nitrocinnamic acid and 4-nitrocinnamaldehyde, along with established principles of thermal analysis of nitroaromatic and cinnamyl derivatives. The guide outlines plausible thermal behaviors, decomposition pathways, and provides detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to conduct their own assessments. All quantitative data for related compounds is presented in structured tables for comparative analysis.

Introduction

This compound is a bifunctional organic molecule containing a nitroaromatic ring system and an allylic alcohol. This unique combination of functional groups makes it a compound of interest in various research and development sectors, including as a potential intermediate in organic synthesis and drug discovery. The presence of the nitro group, a well-known energetic functional group, necessitates a thorough understanding of the compound's thermal stability to ensure safe handling, storage, and processing. The unsaturated side chain also presents potential pathways for polymerization and oxidation under thermal stress.

This guide aims to provide a detailed, albeit predictive, analysis of the thermal properties of this compound. By examining data from structurally similar molecules, we can infer a likely profile for its thermal decomposition, including the onset temperature of decomposition and the nature of the decomposition products.

Physicochemical and Comparative Thermal Properties

| Property | This compound | 4-Nitrocinnamic acid | 4-Nitrocinnamaldehyde |

| Molecular Formula | C₉H₉NO₃ | C₉H₇NO₄ | C₉H₇NO₃ |

| Molecular Weight | 179.17 g/mol | 193.16 g/mol [1] | 177.16 g/mol [2] |

| Melting Point (°C) | 127-128 | 289 (dec.)[1] | 140-143[2] |

| Appearance | Yellow Crystalline Solid | Powder[1] | Solid[2] |

Note: "dec." indicates that the compound decomposes at its melting point.

The melting point of this compound is significantly lower than the decomposition temperature of 4-nitrocinnamic acid, suggesting that it might be stable in the solid and liquid phases under certain conditions. However, the presence of the nitro group strongly implies that the compound will undergo exothermic decomposition at elevated temperatures. Studies on nitroaromatic compounds frequently show exothermic decomposition events when analyzed by DSC.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is likely to be a complex process initiated by the cleavage of the weakest bonds in the molecule and potentially involving interactions between its functional groups. Based on the chemistry of nitroaromatic compounds and cinnamyl derivatives, the following pathways are proposed:

-

Nitro Group Decomposition: The C-NO₂ bond is often the most thermally labile in nitroaromatic compounds. Its homolytic cleavage can initiate a radical cascade, leading to the formation of nitrogen oxides (NOx) and highly reactive phenyl radicals. This is a common initial step in the decomposition of many energetic materials.

-

Oxidation of the Alcohol: The allylic alcohol group is susceptible to oxidation, particularly in the presence of the nitro group which can act as an internal oxidant at high temperatures. This could lead to the formation of 4-nitrocinnamaldehyde and subsequently 4-nitrocinnamic acid.

-

Reactions of the Alkene: The carbon-carbon double bond can undergo various reactions at elevated temperatures, including polymerization, isomerization, and cleavage. Polymerization can lead to the formation of a solid char residue.

-

Intermolecular Condensation: The alcohol functionality can undergo intermolecular dehydration reactions with other molecules of this compound, forming ethers and eliminating water.

These pathways are not mutually exclusive and are likely to occur concurrently, leading to a complex mixture of gaseous and solid decomposition products, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), water, and a carbonaceous char.

References

Methodological & Application

Application Notes and Protocols for 4-Nitrocinnamyl Alcohol as a Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrocinnamyl alcohol is a chromogenic substrate utilized in the study of various oxidoreductase enzymes, particularly alcohol dehydrogenases (ADHs) and cinnamyl alcohol dehydrogenases (CADs). The enzymatic oxidation of the alcohol moiety to an aldehyde results in the formation of 4-Nitrocinnamaldehyde, a yellow-colored product. This colorimetric change allows for a direct and continuous spectrophotometric assay of enzyme activity, providing a valuable tool for enzyme characterization, inhibitor screening, and kinetic studies. This document provides detailed application notes and protocols for the use of this compound as a chromogenic substrate.

Principle of the Assay

The core principle of this assay is the enzymatic conversion of the colorless substrate, this compound, into the colored product, 4-Nitrocinnamaldehyde. This reaction is typically catalyzed by an NAD(P)+-dependent alcohol dehydrogenase. The increase in absorbance, corresponding to the formation of 4-Nitrocinnamaldehyde, can be monitored over time using a spectrophotometer. The rate of this absorbance change is directly proportional to the enzyme activity under appropriate conditions.

Applications

-

Enzyme Activity Assays: Quantifying the activity of alcohol dehydrogenases and cinnamyl alcohol dehydrogenases in purified enzyme preparations or cell lysates.

-

Enzyme Kinetics: Determining kinetic parameters such as Michaelis constant (Km) and maximum velocity (Vmax) for the enzyme with this compound as a substrate.

-

Inhibitor Screening: High-throughput screening of chemical libraries to identify potential inhibitors of specific alcohol dehydrogenases, which is relevant in drug discovery.

-

Characterization of Enzyme Specificity: Comparing the activity of different isoenzymes or mutant enzymes with this compound to understand their substrate preferences.

Data Presentation

| Parameter | This compound | 4-Nitrocinnamaldehyde |

| Molecular Formula | C₉H₉NO₃ | C₉H₇NO₃ |

| Molecular Weight | 179.17 g/mol | 177.16 g/mol |

| Appearance | White to light yellow powder | Yellow solid |

| Absorbance Maximum (λmax) | Not significant in the visible range | ~380-400 nm (in aqueous buffer) |

| Molar Extinction Coefficient (ε) | Not applicable | To be determined experimentally |

Experimental Protocols

Protocol 1: Standard Enzyme Activity Assay

This protocol provides a general method for measuring the activity of an alcohol dehydrogenase using this compound. Optimal conditions may vary depending on the specific enzyme.

Materials:

-

This compound

-

Enzyme preparation (purified or cell lysate)

-

NAD+ or NADP+ (depending on enzyme cofactor requirement)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

Spectrophotometer and cuvettes or microplate reader

Procedure:

-

Preparation of Reagents:

-

Assay Buffer: Prepare 100 mM Tris-HCl and adjust the pH to 8.5 at the desired reaction temperature.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and dilute with Assay Buffer to the final working concentration.

-

Cofactor Stock Solution: Prepare a 20 mM stock solution of NAD+ or NADP+ in Assay Buffer.

-

-

Assay Mixture Preparation:

-

In a cuvette or microplate well, combine the following:

-

Assay Buffer

-

This compound (to a final concentration of, for example, 1 mM)

-

NAD+ or NADP+ (to a final concentration of, for example, 2 mM)

-

-

Mix gently and pre-incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

-

Initiation of Reaction:

-

Add the enzyme preparation to the assay mixture to initiate the reaction. The final volume should be consistent across all assays.

-

-

Spectrophotometric Measurement:

-

Immediately measure the increase in absorbance at the determined λmax of 4-Nitrocinnamaldehyde (approximately 380-400 nm) in kinetic mode for 5-10 minutes.

-

-

Calculation of Enzyme Activity:

-

Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA/min * Total Assay Volume) / (ε * Path Length * Enzyme Volume)

-

Where ε is the molar extinction coefficient of 4-Nitrocinnamaldehyde (in M⁻¹cm⁻¹), which needs to be experimentally determined.

-

-

Protocol 2: Determination of Molar Extinction Coefficient (ε) of 4-Nitrocinnamaldehyde

For accurate quantification of enzyme activity, the molar extinction coefficient of the product must be determined under the specific assay conditions.

Materials:

-

High-purity 4-Nitrocinnamaldehyde

-

Assay Buffer (same as used in the enzyme assay)

-

Spectrophotometer

Procedure:

-

Prepare a Standard Stock Solution: Accurately weigh a known amount of 4-Nitrocinnamaldehyde and dissolve it in a known volume of a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

-

Prepare Serial Dilutions: Create a series of dilutions of the stock solution in the Assay Buffer to obtain a range of known concentrations.

-

Measure Absorbance: Measure the absorbance of each dilution at the predetermined λmax.

-

Plot a Standard Curve: Plot absorbance versus concentration. The data should yield a straight line passing through the origin.

-

Calculate ε: The slope of the line from the standard curve represents the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl, where the path length 'l' is typically 1 cm).

Protocol 3: Enzyme Inhibition Assay

This protocol can be used to screen for and characterize enzyme inhibitors.

Procedure:

-

Follow the Standard Enzyme Activity Assay protocol (Protocol 1).

-

Before adding the enzyme, add the potential inhibitor (at various concentrations) to the assay mixture.

-

Pre-incubate the assay mixture with the inhibitor for a defined period.

-

Initiate the reaction by adding the enzyme.

-

Measure the enzyme activity as described in Protocol 1.

-

Compare the activity in the presence of the inhibitor to a control reaction without the inhibitor to determine the percentage of inhibition.

Concluding Remarks

This compound serves as a convenient and effective chromogenic substrate for the continuous monitoring of alcohol dehydrogenase activity. The protocols provided herein offer a foundation for its application in various research and drug development contexts. For optimal results, it is recommended to empirically determine the ideal assay conditions for the specific enzyme under investigation.

Application Notes and Protocols for 4-Nitrocinnamyl Alcohol in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the choice of a linker is a critical determinant of the overall success and versatility of the synthetic strategy. The 4-nitrocinnamyl alcohol linker is a type of "safety-catch" linker, offering a robust anchoring strategy that is stable to the standard conditions of both Fmoc and Boc-based peptide synthesis. The "safety-catch" a new level of control, where the linker is activated by a specific chemical transformation—in this case, the reduction of the nitro group—to render it labile for cleavage. This two-step cleavage process provides an orthogonal strategy for the synthesis of complex peptides and protected peptide fragments, which are valuable intermediates in drug development and protein engineering.

The 4-nitrocinnamyl linker is particularly advantageous for its stability towards acidic and basic conditions commonly employed for the removal of Nα-protecting groups. The ester linkage formed between the first amino acid and the linker is resistant to cleavage by trifluoroacetic acid (TFA) and piperidine. Only after the selective reduction of the nitro group to an amine does the linker become susceptible to cleavage, typically under mild acidic conditions, to release the C-terminal carboxylic acid of the peptide. This feature allows for on-resin side-chain modifications and the synthesis of fully protected peptide fragments.

Principle of the 4-Nitrocinnamyl "Safety-Catch" Linker

The utility of the this compound linker is predicated on a two-stage cleavage strategy. The electron-withdrawing nature of the nitro group stabilizes the benzylic ester bond, rendering it resistant to premature cleavage. Upon completion of the peptide chain elongation, the nitro group is selectively reduced to an electron-donating amino group. This transformation alters the electronic properties of the linker, facilitating the cleavage of the peptide from the solid support under mild acidic conditions via a 1,6-elimination mechanism.

Experimental Protocols

Protocol 1: Synthesis of this compound

A detailed protocol for the synthesis of this compound is a prerequisite for its application in SPPS.

Materials:

-

4-Nitrobenzaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH)

-

Diisobutylaluminium hydride (DIBAL-H)

-

Anhydrous tetrahydrofuran (THF)

-

Toluene

-

Dichloromethane (DCM)

-

Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Wittig-Horner-Emmons Reaction:

-

To a suspension of sodium hydride (1.1 eq) in anhydrous THF, add triethyl phosphonoacetate (1.1 eq) dropwise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of 4-nitrobenzaldehyde (1.0 eq) in THF.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain ethyl 4-nitrocinnamate.

-

-

Reduction to Alcohol:

-

Dissolve the ethyl 4-nitrocinnamate (1.0 eq) in anhydrous toluene.

-

Cool the solution to -78 °C and add DIBAL-H (2.2 eq, 1.0 M in toluene) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Allow the mixture to warm to room temperature and filter through a pad of Celite.

-

Extract the filtrate with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Protocol 2: Attachment of this compound to Resin

This protocol describes the esterification of this compound to a chloromethylated polystyrene resin (Merrifield resin).

Materials:

-

Merrifield resin (1% DVB, 1.0 mmol/g)

-

This compound

-

Potassium iodide (KI)

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the Merrifield resin in DMF for 1 hour.

-

In a separate flask, dissolve this compound (3.0 eq), KI (1.0 eq), and DIPEA (3.0 eq) in DMF.

-

Add the solution to the swollen resin.

-

Heat the reaction mixture at 60 °C for 24 hours with gentle agitation.

-

Filter the resin and wash sequentially with DMF, DCM, and methanol.

-

Dry the resin under vacuum. The loading of the linker can be determined by elemental analysis for nitrogen or by a back-titration method after a test cleavage.

Protocol 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

A standard Fmoc/tBu SPPS protocol is employed for peptide chain elongation.

Materials:

-

4-Nitrocinnamyl-functionalized resin

-

Fmoc-protected amino acids

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

DIPEA

-

20% Piperidine in DMF

-

DMF, DCM

Procedure:

-

Resin Swelling: Swell the 4-nitrocinnamyl resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling completion using the Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat steps 2-4 for each amino acid in the sequence.

Protocol 4: Activation and Cleavage of the Peptide

This two-step protocol involves the reduction of the nitro group followed by acidic cleavage.

Materials:

-

Peptide-bound 4-nitrocinnamyl resin

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

DMF

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Reduction of the Nitro Group:

-

Swell the peptide-resin in DMF.

-

Prepare a solution of SnCl2·2H2O (10 eq) in DMF.

-

Add the SnCl2 solution to the resin and agitate at room temperature for 4-6 hours.

-

Wash the resin extensively with DMF, DCM, and methanol to remove tin salts.

-

Dry the resin under vacuum.

-

-

Peptide Cleavage:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes for the 4-Nitrocinnamyl Linker Strategy.

| Parameter | Condition/Value | Expected Outcome/Yield |

| Linker Synthesis | ||

| Wittig-Horner-Emmons Yield | Room temperature, overnight | > 85% |

| DIBAL-H Reduction Yield | -78 °C, 2 hours | > 90% |

| Resin Loading | ||

| Linker Attachment | 60 °C, 24 hours | 0.5 - 0.8 mmol/g |

| SPPS | ||

| Coupling Efficiency | HBTU/DIPEA, 1-2 hours | > 99% per cycle (monitored by Kaiser test) |

| Cleavage | ||

| Nitro Group Reduction | SnCl2·2H2O, 4-6 hours | Quantitative |

| Final Peptide Cleavage | TFA/TIS/H2O, 2-3 hours | > 80% |

| Crude Peptide Purity | ||

| Purity by RP-HPLC | C18 column, water/acetonitrile gradient | Typically 70-90% (sequence dependent) |

Visualizations

Caption: Workflow for the synthesis and application of the this compound linker.

Caption: The "Safety-Catch" mechanism of the 4-nitrocinnamyl linker.

Applications in Drug Development

The this compound linker is a valuable tool for advanced peptide synthesis, with several applications in drug development:

-

Synthesis of Protected Peptide Fragments: The ability to cleave the peptide from the resin while side-chain protecting groups remain intact is crucial for the convergent synthesis of large proteins via fragment condensation.

-

On-Resin Cyclization: The robust nature of the linker allows for on-resin cyclization of peptides, a common strategy to enhance the stability and bioactivity of peptide-based drugs.

-

Preparation of Peptides with C-Terminal Modifications: The "safety-catch" strategy provides an orthogonal handle that can be used for further chemical modifications at the C-terminus after peptide assembly.

-

Combinatorial Chemistry: The stability of the linker under various reaction conditions makes it suitable for the synthesis of peptide libraries with diverse side-chain modifications.

Conclusion

The this compound linker represents a sophisticated and versatile tool in the solid-phase synthesis of peptides. Its "safety-catch" nature provides an additional layer of orthogonality, enabling the synthesis of complex peptides and protected fragments that are often challenging to produce with standard linker strategies. The detailed protocols and conceptual framework provided in these application notes are intended to guide researchers in the successful implementation of this powerful synthetic methodology for applications in basic research and drug development.

Application Notes and Protocols for the Derivatization of 4-Nitrocinnamyl Alcohol for Analytical Purposes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the derivatization of 4-Nitrocinnamyl alcohol to enhance its detectability and improve chromatographic performance for analytical purposes. The protocols are designed for researchers in analytical chemistry, pharmacology, and drug development who require sensitive and robust methods for the quantification of this compound in various matrices.

Introduction

This compound is a compound of interest in various research fields, including organic synthesis and medicinal chemistry. Accurate and sensitive quantification of this analyte is often crucial. Direct analysis of this compound can be challenging due to its polarity and potentially low volatility. Derivatization is a chemical modification process that converts the analyte into a product with improved analytical properties.[1] This typically involves reacting the hydroxyl group of the alcohol with a derivatizing agent to form a less polar, more volatile, or more easily detectable derivative.[2][3]

This document outlines two primary derivatization strategies for this compound:

-

Acylation: For enhanced UV detection in High-Performance Liquid Chromatography (HPLC) and improved volatility for Gas Chromatography (GC).

-

Silylation: Primarily for increasing volatility and thermal stability for GC-Mass Spectrometry (GC-MS) analysis.[2]

Acylation of this compound for HPLC-UV Analysis

Acylation of the hydroxyl group of this compound with a suitable acyl chloride can introduce a chromophore, enhancing its UV absorbance for more sensitive HPLC detection.[1][4] Benzoyl chloride is a commonly used reagent for this purpose.[1]

Experimental Protocol: Benzoylation of this compound

Materials:

-

This compound

-

Benzoyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine or Pyridine (as a non-nucleophilic base)

-

Deionized water

-